

Chemical Identity and Natural Occurrence

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Compound Focus: Bonannione A

CAS No.: 97126-57-3

Cat. No.: S521860

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Bonannione A, also known as 6-Geranylaringenin or Mimulone, is a prenylated flavanone characterized by a geranyl chain attached to the flavonoid nucleus.

Property	Description
Systematic Name	(2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one [1]
Molecular Formula	C ₂₅ H ₂₈ O ₅ [2] [1]
CAS Number	97126-57-3 [2]
Molar Mass	408.49 g/mol [2]
Synonyms	6-Geranylaringenin; Mimulone [2]

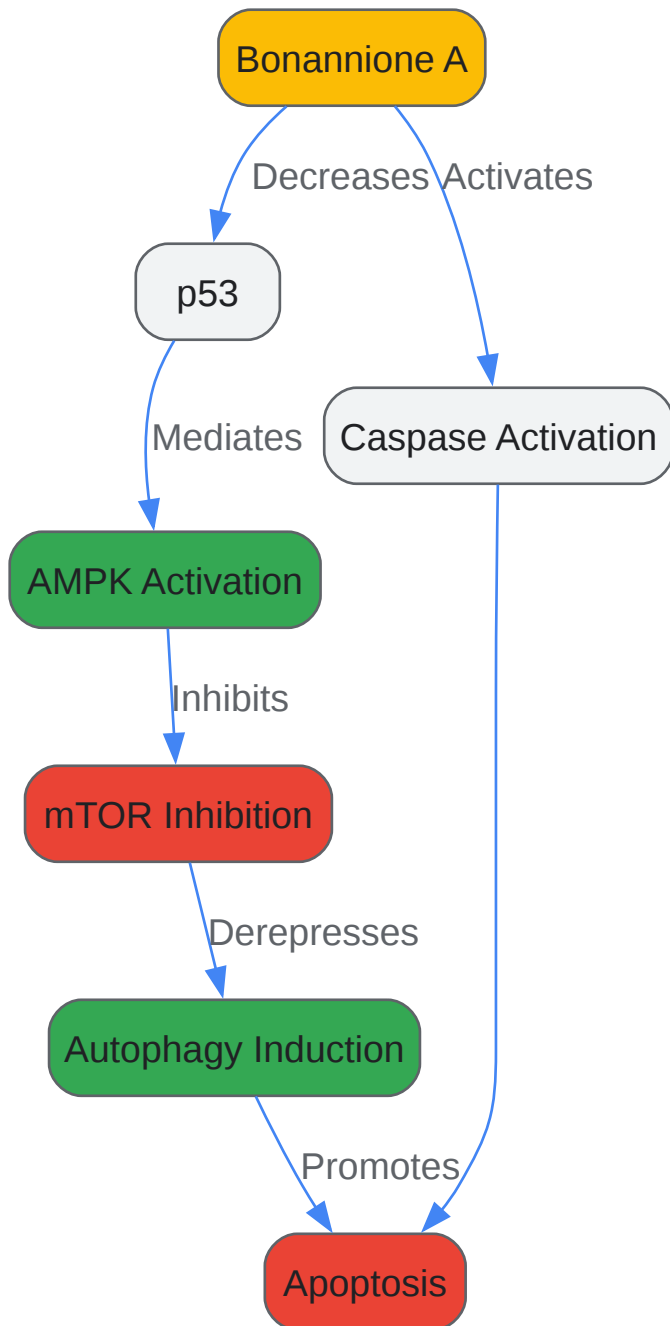
It was first isolated from *Bonannia graeca* [3] and has since been found in other species, including the *Macaranga* and *Mimulus* genera, and *Paulownia tomentosa* [3].

Biological Activities and Mechanisms of Action

Bonannione A exhibits a range of pharmacological activities, with the most compelling data supporting its role in anti-cancer and anti-diabetic research. The table below summarizes its key biological activities and known molecular targets.

Pharmacological Activity	Molecular Target / Mechanism	Key Experimental Findings
Anti-cancer [2]	Protein Tyrosine Phosphatase 1B (PTP1B) inhibition ($IC_{50} = 14 \mu M$) [2]. Induces caspase-dependent apoptosis and cell cycle arrest at G2/M phase [2]. Induces autophagy via p53-mediated AMPK/mTOR pathway [2].	Triggered apoptosis in A549 lung cancer cells; increased sub-G1 and G2/M phase populations [2]. Increased LC3-II and ATG7 protein levels (autophagy markers); decreased p53 and p-mTOR levels [2].
Anti-diabetic [2]	Potent PTP1B inhibitor [2].	PTP1B is a negative regulator of insulin signaling, making it a validated target for type 2 diabetes and obesity [2].
Anti-inflammatory [2]	Not fully elucidated.	Ameliorated symptoms of dextran sulfate sodium (DSS)-induced colitis in a rat model (25 mg/kg, oral gavage) [2].
Antiradical [2]	Not fully elucidated.	Demonstrated free radical scavenging activity [2].

The following diagram illustrates the proposed mechanism by which **Bonannione A** induces autophagy and apoptosis in cancer cells, such as the A549 cell line:



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Experimental Data and Research Protocols

For researchers aiming to investigate **Bonannione A**, here is a summary of key experimental data and established protocols from the literature.

In Vitro Cytotoxicity Profile

The cytotoxic effects of **Bonannione A** vary across different human tumor cell lines, as shown in the table below.

Cell Line	Cell Type	Reported EC ₅₀ / IC ₅₀	Experimental Protocol
CCRF-CEM	Human T-cell lymphoblastic leukemia	11.6 µM (EC ₅₀) [2]	Cytotoxicity assessed after 72 hrs by calcein AM assay [2].
PANC-1	Human pancreatic carcinoma	29.9 µM (IC ₅₀) [2]	Cytotoxicity after 24 hrs by fluorometric microculture assay [2].
HaCaT	Human keratinocyte	14.6 µM (IC ₅₀) [2]	GLI1-mediated transcriptional activity inhibition after 12 hrs by luciferase assay [2].
A549	Human lung carcinoma	Significant inhibition at 20-80 µM [2]	Cell proliferation assay after 12 and 24 hours [2].
MCF-7	Human breast adenocarcinoma	>10 µM (EC ₅₀) [2]	Cytotoxicity assessed after 72 hrs by calcein AM assay [2].
HCT116	Human colon carcinoma	Significant inhibition at 20-80 µM [2]	Cell proliferation assay after 12 and 24 hours [2].

Key Experimental Protocols

- **Cell Proliferation Assay (in vitro) [2]:**
 - **Cell Lines:** Human cancer cell lines (e.g., A549, MCF-7, HCT116, U2OS).
 - **Procedure:** Plate cells and treat with a concentration gradient of **Bonannione A** (e.g., 0-80 µM) for 12 and 24 hours.
 - **Analysis:** Measure cell viability using standard assays (e.g., MTT, SRB). **Bonannione A** inhibits proliferation in a dose- and time-dependent manner.
- **Apoptosis Analysis (in vitro) [2]:**

- **Cell Line:** A549 cells.
 - **Procedure:** Treat cells with **Bonannione A** (e.g., 0-60 μM) for 24 hours.
 - **Analysis:** Use Annexin V/PI staining followed by flow cytometry. Assess key apoptotic markers by Western blotting (e.g., cleaved caspase-3, PARP cleavage).
- **Autophagy Analysis (in vitro) [2]:**
 - **Cell Line:** A549 cells.
 - **Procedure:** Treat cells with **Bonannione A** (e.g., 60 μM) for 24 hours.
 - **Analysis:** Detect autophagy markers by Western blotting (e.g., increased LC3-II conversion, ATG7). Probe key regulators of the pathway (e.g., decreased p53 and phospho-mTOR, increased phospho-AMPK).
- **In Vivo Anti-inflammatory Model [2]:**
 - **Model:** Male Wistar rats with DSS-induced colitis.
 - **Dosage/Administration:** 25 mg/kg, administered by oral gavage. Treatment begins 48 and 24 hours prior to DSS and continues every 24 hours for 5 days.
 - **Assessment:** Monitor disease activity index (DAI). **Bonannione A** treatment ameliorates symptoms and delays onset.

Rationale for Drug Development Potential

The interest in **Bonannione A** as a lead compound is underpinned by two key characteristics of its chemical class:

- **Enhanced Bioavailability:** The geranyl side chain increases the lipophilicity of **Bonannione A** compared to non-prenylated flavonoids. This improves its membrane permeability and absorption, a common advantage of prenylated flavonoids that enhances their potential for in vivo efficacy [4] [5].
- **Biosynthetic Plasticity:** **Bonannione A** can be produced biosynthetically by aromatic prenyltransferases (PTases), such as Orf2 from *Streptomyces* sp. CL190. This enzyme demonstrates remarkable promiscuity, able to attach a geranyl group to various aromatic acceptors, suggesting potential pathways for bioengineering or combinatorial biosynthesis to generate novel analogues [6].

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